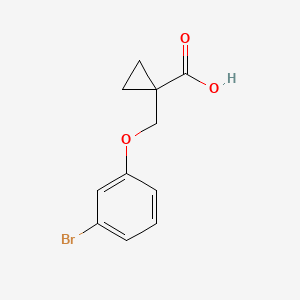
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if available.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Derivatives incorporating cyclopropane moieties, similar to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds, particularly bromophenol derivatives, demonstrated significant inhibition in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, and to a lesser extent against isoenzymes IX and XII (Boztaş et al., 2015).
Chemical Synthesis and Properties
- Substituent Effects on Ionization: Research on cis-2-substituted 1-cyclopropanecarboxylic acids, which include structural similarities to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, has provided insights into their ionization properties. The pKa values for these compounds vary based on the substituent, affecting their acidity and potentially their reactivity in various chemical environments (Kusuyama, 1979).
- Synthesis of Analogous Compounds: Syntheses of diastereomerically pure 1-aminocyclopropylphosphonic acids, which share a structural framework with 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have been conducted. These compounds are known for their selective inhibition of enzymes, highlighting the cyclopropane group's role in biological activity (Groth et al., 1993).
Biological Activity
- Potential Antidepressant Activity: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, structurally related to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have been synthesized and evaluated for their potential antidepressant activity. Some of these compounds exhibited more activity than known antidepressants in animal tests (Bonnaud et al., 1987).
Environmental Behavior
- Behavior in Aquatic Environments: The behavior of cyphenothrin, a compound containing a cyclopropanecarboxylate structure similar to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, was studied in aquatic environments. It was found to degrade rapidly and undergo microbial degradation, indicating a potential environmental fate for similar compounds (Suzuki et al., 2017).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes safety precautions that should be taken when handling the compound.
Zukünftige Richtungen
This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.
Please note that not all information may be available for all compounds, especially those that are less studied or newly synthesized. For specific information on a particular compound, detailed literature search and review might be necessary.
Eigenschaften
IUPAC Name |
1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBJIDLKTVTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)
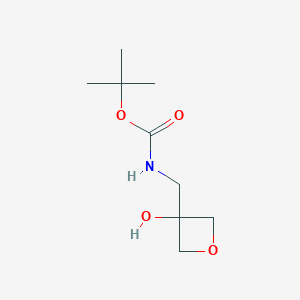
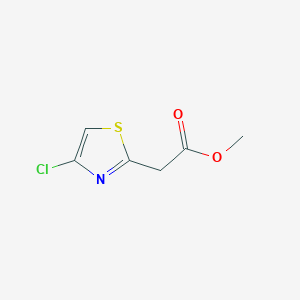
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)
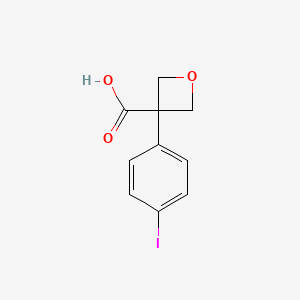
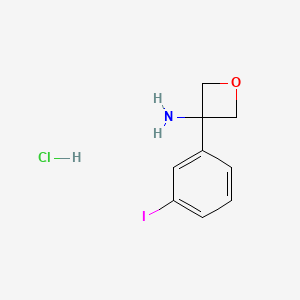
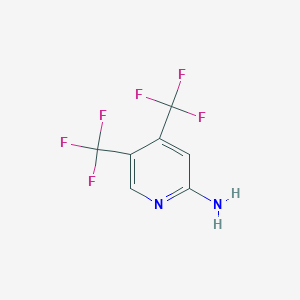
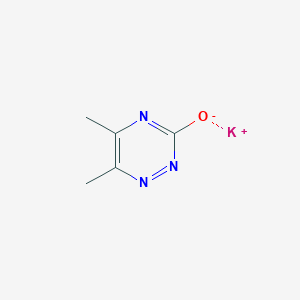
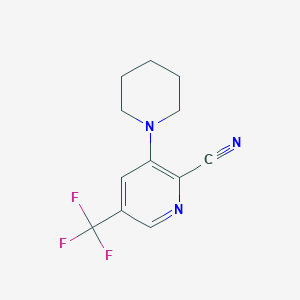
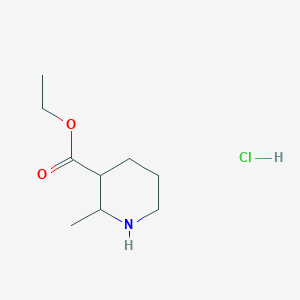
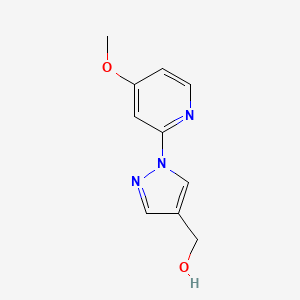
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)